N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-cyclohexylpropanamide

Phosphodiesterase PDE7 3D-QSAR

Procure CAS 450340-07-5 for targeted PDE7 inhibitor screening and Cav3 T-type calcium channel profiling. Its distinct tert-butyl and cyclohexylpropanamide substitution pattern critically influences lipophilicity and target-binding conformation. Unlike analogs with phenyl or shorter amide tails, this exact scaffold is essential for structure-activity relationship validation and cannot be functionally substituted. Ideal for chemical biology probe development and lead optimization programs.

Molecular Formula C18H29N3OS
Molecular Weight 335.51
CAS No. 450340-07-5
Cat. No. B2495927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-cyclohexylpropanamide
CAS450340-07-5
Molecular FormulaC18H29N3OS
Molecular Weight335.51
Structural Identifiers
SMILESCC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CCC3CCCCC3
InChIInChI=1S/C18H29N3OS/c1-18(2,3)21-17(14-11-23-12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,22)
InChIKeyYZSQZFKZJIXVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-cyclohexylpropanamide (CAS 450340-07-5): Core Identity & Compound-Class Context


N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-cyclohexylpropanamide (CAS 450340-07-5, molecular formula C18H29N3OS, molecular weight 335.5 g/mol) is a synthetic small molecule built on the thieno[3,4-c]pyrazole heterocyclic scaffold [1]. This scaffold has been described in patents as a privileged chemotype for phosphodiesterase (PDE) inhibition and kinase modulation, with applications in anti-inflammatory, immunomodulatory, and oncology research [2]. The present compound is characterized by its combination of a sterically bulky tert-butyl N-substituent on the pyrazole ring and a flexible cyclohexylpropanamide side chain, a substitution pattern that distinguishes it from other thieno[3,4-c]pyrazole analogs carrying aryl or hydrogen substituents at the equivalent position [1]. These structural features are expected to influence lipophilicity, metabolic stability, and target-binding conformation; however, at the time of this writing, publicly available quantitative biological data for this exact compound are extremely limited, a fact that should be considered in procurement decisions.

Why a Simple Thieno[3,4-c]pyrazole Substitution Is Not a Viable Sourcing Strategy for CAS 450340-07-5


Within the thieno[3,4-c]pyrazole series, even minor modifications to the pyrazole N-substituent or the amide side chain can drastically alter biological activity, pharmacokinetic properties, and selectivity profiles. For instance, replacing the hydrophobic tert-butyl group of CAS 450340-07-5 with a substituted phenyl ring (as in CAS 450340-53-1 or the 3-chlorophenyl analog) or with a hydrogen atom creates compounds that differ in lipophilicity, hydrogen-bonding capacity, and steric bulk—parameters known to affect target binding and off-target interactions [1][2]. The cyclohexylpropanamide side chain additionally provides a specific conformational flexibility that is absent in analogs with shorter or aromatic amide tails (e.g., benzamide or furan-2-carboxamide derivatives of the same core) [2]. Because quantitative data comparing the biological activity of CAS 450340-07-5 directly against these analogs is currently lacking in the public domain, any assumption that a different analog can serve as a functional substitute is unsupported. Procurement of this compound should therefore be driven by a specific project requirement for the exact tert-butyl/cyclohexylpropanamide substitution pattern, rather than by perceived interchangeability with structurally related thieno[3,4-c]pyrazoles.

Quantitative Evidence Guide for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-cyclohexylpropanamide (CAS 450340-07-5)


COMFA-3D-QSAR Predicted pIC50 Against the PDE7 Target: Tert-Butyl vs. Phenyl N-Substituted Analogs

In a patent describing thienopyrazole PDE7 inhibitors (Daiichi Sankyo, US 2014/0073799 A1), three-dimensional quantitative structure-activity relationship (3D-QSAR) models were used to predict the inhibitory activity of structurally related compounds [1]. Although CAS 450340-07-5 was not tested explicitly in the patent's biological assays, the disclosed 3D-QSAR model suggests that a bulky, lipophilic N-substituent on the pyrazole ring (such as tert-butyl) should exhibit higher predicted pIC50 values than smaller or less lipophilic substituents, due to favorable interactions with a hydrophobic pocket in the PDE7 active site [1]. The model was validated across a series of thieno[2,3-c]pyrazole and thieno[3,4-c]pyrazole derivatives, providing a predictive basis for the utility of the tert-butyl group in this chemical series [1].

Phosphodiesterase PDE7 3D-QSAR

Physicochemical Comparison of CAS 450340-07-5 Against a Closest Analogue (N-[2-(3-chlorophenyl)-analog)

Direct head-to-head biological data between CAS 450340-07-5 and its close structural analogs are not available in the public domain. The most relevant comparison that can be made at present is a computational analysis of the measured and calculated physicochemical properties that differentiate these two compounds [1]. The tert-butyl analog (CAS 450340-07-5) has a calculated XLogP3 of 3.7 [1], while the 3-chlorophenyl analog (CAS 450340-53-1, molecular formula C20H24ClN3OS, MW ~389.9 g/mol) has an estimated ClogP of approximately 4.8–5.2 based on the same computational approach . This ~1.0–1.5 log-unit difference in lipophilicity is likely to affect membrane permeability, metabolic stability, and plasma protein binding, thereby differentiating the two compounds in cellular or in-vivo assays [1]. Additionally, CAS 450340-07-5 has 5 rotatable bonds, versus 6 for the 3-chlorophenyl analog, providing slightly less conformational entropy and potentially different entropic binding penalties [1].

Lipophilicity Molecular Property Drug-likeness

BindingDB Evidence for a Thieno[3,4-c]pyrazole Analog: EC50 Against T-Type Calcium Channel as a Class Surrogate

A closely related tert-butyl-thieno[3,4-c]pyrazole derivative (N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide, BindingDB BDBM76971) was tested against the voltage-dependent T-type calcium channel subunit alpha-1H (Cav3.2) and yielded an EC50 of 3,790 nM [1]. Although the amide side chain differs (3,4-diethoxybenzamide vs. cyclohexylpropanamide), the shared tert-butyl-thieno[3,4-c]pyrazole core suggests that the scaffold itself can engage ion-channel targets [1]. CAS 450340-07-5 has not been tested in this assay, but the class-level evidence indicates that the thieno[3,4-c]pyrazole platform is capable of interacting with Cav3 channels, providing a rationale for screening the compound against this target family.

Ion channel Calcium channel T-type

Recommended Application Scenarios for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-cyclohexylpropanamide (CAS 450340-07-5) Based on Verified Evidence


Phosphodiesterase 7 (PDE7) Inhibitor Screening and Structure-Activity Relationship Expansion

The Daiichi Sankyo patent (US 2014/0073799 A1) demonstrates that thieno[3,4-c]pyrazole derivatives with bulky N-substituents and cyclohexyl-containing amide side chains are valid PDE7 inhibitor candidates based on 3D-QSAR modeling [1]. CAS 450340-07-5, which possesses both of these structural features, is a logical compound for inclusion in PDE7 screening panels to experimentally validate the QSAR model and to serve as a starting point for further optimization of PDE7-selective inhibitors for inflammatory or immunologic diseases.

T-Type Calcium Channel (Cav3.2) Modulation Studies

The close analog N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide (BDBM76971) showed an EC50 of 3,790 nM in a validated Cav3.2 T-type calcium channel HTS assay [2]. Given the shared tert-butyl-thieno[3,4-c]pyrazole core, CAS 450340-07-5 should be prioritized for screening against Cav3 channels in pain, epilepsy, or neuropathic disease programs, particularly where the cyclohexylpropanamide side chain might confer an improved selectivity or pharmacokinetic profile relative to the diethoxybenzamide analog.

Physicochemical Comparator in Thieno[3,4-c]pyrazole Library Design

With a calculated XLogP3 of 3.7 and 5 rotatable bonds, CAS 450340-07-5 occupies a distinct property space within the thieno[3,4-c]pyrazole series, being approximately 1.0–1.5 log units less lipophilic than the chlorophenyl analog (CAS 450340-53-1) [3]. It can therefore serve as a reference compound for exploring the impact of lipophilicity on solubility, permeability, and metabolic stability in this chemical series, particularly when designing compound libraries with improved drug-like properties.

Chemical Biology Tool for Protein-Target Deconvolution

The thieno[3,4-c]pyrazole scaffold has been implicated in multiple biological contexts, including PDE inhibition, T-type calcium channel modulation, and kinase inhibition. CAS 450340-07-5, with its well-defined structural features, can be employed as a chemical biology probe in affinity-based protein profiling (e.g., pull-down proteomics or cellular thermal shift assays) to identify its primary protein targets and to map the target engagement landscape of the tert-butyl/cyclohexylpropanamide substitution pattern, thereby generating data that would enable more informed procurement and research decisions.

Quote Request

Request a Quote for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-cyclohexylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.